molecular formula C14H19N3O B11813979 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11813979
M. Wt: 245.32 g/mol
InChI Key: VYCBIVMAJBTTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-pyridinecarboxaldehyde with cyclopropylamine to form an intermediate, which is then reacted with a pyrrolidine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine and pyridine rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

1-(2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pyrrolidine and pyridine rings contribute to the binding affinity and specificity, while the cyclopropylamino group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the presence of the cyclopropylamino group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-[2-[2-(cyclopropylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C14H19N3O/c1-10(18)17-9-3-5-13(17)12-4-2-8-15-14(12)16-11-6-7-11/h2,4,8,11,13H,3,5-7,9H2,1H3,(H,15,16)

InChI Key

VYCBIVMAJBTTCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=C(N=CC=C2)NC3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.